5-Bromo-4-methoxy-2-methylpyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

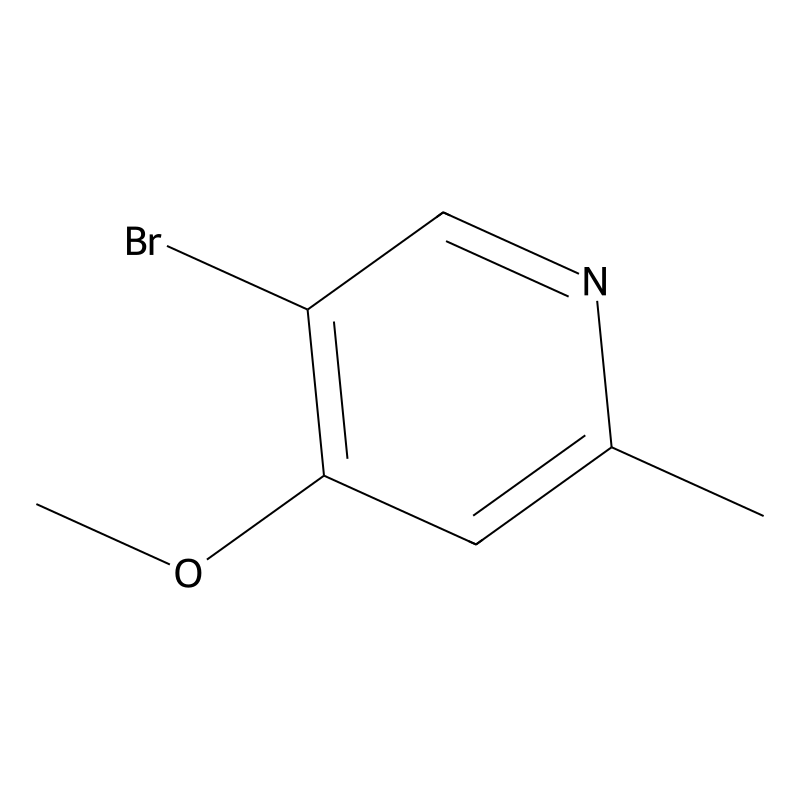

5-Bromo-4-methoxy-2-methylpyridine is a heterocyclic organic compound with the molecular formula and a molecular weight of approximately 202.05 g/mol. This compound features a pyridine ring substituted with a bromine atom at the 5-position, a methoxy group at the 4-position, and a methyl group at the 2-position. It is often encountered in research and industrial applications due to its unique structural characteristics, which influence its reactivity and biological properties.

The reactivity of 5-bromo-4-methoxy-2-methylpyridine can be attributed to the presence of the bromine atom, which can undergo nucleophilic substitution reactions. Typical reactions include:

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or alcohols under appropriate conditions, leading to various derivatives.

- Electrophilic Aromatic Substitution: The methoxy group can direct electrophiles to the ortho and para positions relative to itself, allowing for further functionalization of the pyridine ring.

- Reduction Reactions: The compound may also participate in reduction reactions, particularly involving the pyridine nitrogen.

Research indicates that compounds similar to 5-bromo-4-methoxy-2-methylpyridine exhibit various biological activities, including:

- Antimicrobial Properties: Some derivatives show efficacy against bacterial strains, making them potential candidates for developing new antibiotics.

- Anticancer Activity: Certain studies suggest that similar compounds may inhibit cancer cell proliferation, although specific data on this compound's activity remains limited.

- Neuroprotective Effects: Research has indicated that related pyridine compounds may have neuroprotective properties, potentially useful in treating neurodegenerative diseases.

Several synthesis methods for 5-bromo-4-methoxy-2-methylpyridine have been documented:

- Bromination of 2-Methoxy-4-methylpyridine:

- Using Intermediate Compounds:

- Alternative Synthetic Routes:

5-Bromo-4-methoxy-2-methylpyridine finds applications in various fields:

- Pharmaceutical Industry: It is utilized as an intermediate in the synthesis of pharmaceuticals due to its biological activity.

- Agricultural Chemicals: The compound may serve as a building block for agrochemicals, including pesticides and herbicides.

- Material Science: It can be used in developing functional materials or as a ligand in coordination chemistry.

Several compounds share structural similarities with 5-bromo-4-methoxy-2-methylpyridine. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-Bromo-2-methoxy-pyridine | Lacks methyl group at position 4; used in similar applications | |

| 3-Bromo-2-methoxy-pyridine | Different substitution pattern; potential for different reactivity | |

| 6-Bromo-N-methoxy-N-methylpyridin | Contains nitrogen substituents; alters biological activity | |

| 5-Bromo-4-chloro-pyridine | Halogen substitution changes reactivity; used in pharmaceutical synthesis |

These compounds are unique due to variations in their substituents, which affect their chemical properties and biological activities. Understanding these differences is crucial for tailoring compounds for specific applications or enhancing their efficacy in desired functions.

The development of 5-bromo-4-methoxy-2-methylpyridine emerged from the broader historical context of pyridine chemistry, which traces its origins to the pioneering work of Thomas Anderson in 1849. Anderson's discovery of pyridine through the high-temperature heating of animal bones laid the foundation for an entire field of heterocyclic chemistry that would eventually lead to the sophisticated substituted pyridines we study today. The nomenclature "pyridine" itself, derived from the Greek word "pyr" meaning fire, reflects the compound's discovery through pyrolytic processes.

The systematic exploration of halogenated pyridine derivatives gained momentum in the late 19th and early 20th centuries, coinciding with advances in organic synthesis methodology. Wilhelm Körner and James Dewar's structural elucidation of pyridine in the 1870s, which demonstrated its relationship to benzene through nitrogen substitution, provided the theoretical framework necessary for understanding substituted pyridine chemistry. This foundational knowledge enabled chemists to predict and synthesize specific substitution patterns, including the complex trisubstituted derivatives like 5-bromo-4-methoxy-2-methylpyridine.

The industrial significance of methylpyridines became apparent in the 1920s with Aleksei Chichibabin's revolutionary synthesis method, which provided efficient routes to various pyridine derivatives using inexpensive reagents. By 1989, global pyridine production reached 26,000 tonnes annually, with major derivatives including 2-, 3-, and 4-methylpyridines, establishing the commercial viability of substituted pyridine chemistry. The development of specific compounds like 5-bromo-4-methoxy-2-methylpyridine represents the culmination of decades of synthetic methodology refinement and the growing demand for precisely functionalized heterocyclic building blocks in pharmaceutical and materials science applications.

Significance in Heterocyclic Chemistry

5-Bromo-4-methoxy-2-methylpyridine occupies a unique position within heterocyclic chemistry due to its distinctive electronic and steric properties imparted by the specific arrangement of substituents around the pyridine ring. The compound exhibits a predicted logarithmic partition coefficient (Log P) value of 2.16, indicating favorable lipophilicity characteristics that enhance its utility in medicinal chemistry applications. This moderate lipophilicity, combined with a topological polar surface area of 22.12 Ų, positions the compound within optimal ranges for biological membrane permeability while maintaining sufficient polarity for synthetic manipulation.

The electronic characteristics of this compound are particularly noteworthy, with the methoxy group at position 4 acting as an electron-donating substituent that activates the aromatic ring toward electrophilic substitution reactions. Simultaneously, the bromine atom at position 5 serves as both an electron-withdrawing group and a versatile synthetic handle for cross-coupling reactions. This dual functionality creates a compound with balanced reactivity that can participate in diverse synthetic transformations while maintaining sufficient stability for handling and storage.

The structural features of 5-bromo-4-methoxy-2-methylpyridine contribute to its classification as a privileged scaffold in drug discovery. The compound contains ten heavy atoms with six aromatic heavy atoms, providing a rigid framework that can effectively interact with biological targets. The presence of two hydrogen bond acceptors and zero hydrogen bond donors creates opportunities for specific protein-ligand interactions while avoiding excessive polarity that might compromise membrane permeability. These characteristics have made the compound an attractive starting point for the development of kinase inhibitors and other bioactive molecules.

Role as a Synthetic Intermediate in Organic Chemistry

The synthetic utility of 5-bromo-4-methoxy-2-methylpyridine stems primarily from the reactivity of its bromine substituent, which serves as an excellent leaving group in nucleophilic substitution reactions and as a coupling partner in palladium-catalyzed cross-coupling processes. The compound readily participates in Suzuki-Miyaura coupling reactions with aryl boronic acids, enabling the formation of complex biaryl systems that are prevalent in pharmaceutical compounds. These reactions typically proceed under mild conditions using palladium catalysts such as tetrakis(triphenylphosphine)palladium or bis(diphenylphosphino)ferrocene palladium dichloride, providing high yields and excellent functional group tolerance.

The methoxy group at position 4 provides additional synthetic opportunities through its potential for demethylation reactions, which can generate phenolic hydroxyl groups for further functionalization. This transformation is particularly valuable in medicinal chemistry, where phenolic groups often serve as hydrogen bond donors or can be converted to other functional groups through established synthetic protocols. The compound's participation in oxidative demethylation reactions using reagents such as boron tribromide or aluminum chloride allows for controlled unmasking of hydroxyl functionality at specific stages of synthetic sequences.

| Computational Property | Value | Method |

|---|---|---|

| Log P (octanol/water) | 2.16 | iLOGP |

| Topological Polar Surface Area | 22.12 Ų | |

| Number of Rotatable Bonds | 1 | |

| Number of H-bond Acceptors | 2 | |

| Number of H-bond Donors | 0 | |

| Molar Refractivity | 43.4 |

The synthetic methodology for preparing 5-bromo-4-methoxy-2-methylpyridine typically involves a two-step process beginning with bromination followed by oxidation. The bromination step utilizes molecular bromine in the presence of sodium acetate as a base, carried out in ethyl acetate at controlled temperatures to ensure regioselective incorporation of the bromine atom. This method demonstrates the compound's accessibility through conventional synthetic approaches, making it suitable for both laboratory-scale research and potential industrial applications.

Contemporary synthetic applications of 5-bromo-4-methoxy-2-methylpyridine extend beyond traditional cross-coupling reactions to include its use in the preparation of complex heterocyclic frameworks through cyclization reactions. The compound's ability to undergo intramolecular cyclization reactions when appropriately functionalized has led to its incorporation in the synthesis of fused heterocyclic systems, including pyridoquinolines and related scaffolds that are of significant interest in pharmaceutical research. These applications highlight the compound's versatility as a building block for accessing molecular complexity through efficient synthetic transformations.